Cas no 2172009-62-8 (4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid)

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid
- 2172009-62-8
- 4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
- EN300-1503193
-
- インチ: 1S/C23H25N3O6/c27-20(24-11-5-10-22(29)30)12-25-21(28)13-26-23(31)32-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,24,27)(H,25,28)(H,26,31)(H,29,30)
- InChIKey: PBQUMPFUDGJJHO-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(NCC(NCCCC(=O)O)=O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 439.17433553g/mol
- どういたいしつりょう: 439.17433553g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 11
- 複雑さ: 663
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 134Ų
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1503193-1.0g |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid |
2172009-62-8 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1503193-10000mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid |
2172009-62-8 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1503193-2500mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid |
2172009-62-8 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1503193-50mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid |
2172009-62-8 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1503193-100mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid |
2172009-62-8 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1503193-250mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid |
2172009-62-8 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1503193-5000mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid |
2172009-62-8 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1503193-1000mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid |
2172009-62-8 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1503193-500mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid |
2172009-62-8 | 500mg |
$3233.0 | 2023-09-27 |
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid 関連文献
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acidに関する追加情報
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid: A Comprehensive Overview
The compound with CAS No. 2172009-62-8, known as 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid, is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a key element in peptide synthesis and protection strategies. The Fmoc group is widely recognized for its role in solid-phase peptide synthesis (SPPS), where it serves as a protecting group for amino acids during the synthesis process.
Recent advancements in chemical synthesis have enabled researchers to explore the potential of this compound in various applications. For instance, studies have demonstrated its utility in the development of bioactive molecules, particularly in the context of drug delivery systems and targeted therapies. The Fmoc group within its structure plays a pivotal role in modulating the compound's reactivity and stability, making it an ideal candidate for use in complex molecular assemblies.
One of the most promising areas of research involving this compound is its application in peptide-based drug design. The integration of the Fmoc group allows for precise control over the folding and functional properties of peptides, which is critical for achieving desired biological activities. Recent studies have highlighted its potential in inhibiting specific enzymatic pathways, offering new avenues for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.
In addition to its role in peptide synthesis, this compound has also been investigated for its potential in materials science. Researchers have explored its use as a building block for constructing supramolecular assemblies and self-assembled monolayers. The Fmoc group contributes to the formation of stable hydrogen bonding networks, which are essential for creating materials with tailored mechanical and electronic properties.
Another significant aspect of this compound is its compatibility with modern analytical techniques. The presence of the Fmoc group facilitates straightforward characterization using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This has enabled researchers to gain deeper insights into its structural dynamics and reactivity under various conditions.
Looking ahead, the continued exploration of this compound's properties is expected to yield further breakthroughs in both academic and industrial settings. Its unique combination of structural features and functional groups positions it as a valuable tool in advancing interdisciplinary research across chemistry, biology, and materials science.
In summary, 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid (CAS No. 2172009-62-8) represents a cutting-edge molecule with diverse applications across multiple scientific domains. Its incorporation into advanced synthetic strategies and materials development underscores its significance as a versatile building block for modern chemical innovation.
2172009-62-8 (4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid) 関連製品
- 1824081-54-0(2-Pyridinecarbonitrile, 6-chloro-4-(1,1-dimethylethyl)-)
- 1517565-09-1(4-bromo-5H,7H-furo[3,4-d]pyrimidine)
- 1227603-65-7(2-Amino-6-(trifluoromethyl)pyridine-4-methanol)
- 2171940-34-2(1-1-(hydroxymethyl)-3,3-dimethylcyclobutylcyclohexan-1-ol)
- 2024145-75-1(5-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-4-yl)-)
- 2168158-47-0(ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate)
- 927822-86-4(N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide)
- 286430-34-0(4-(chloromethyl)phenyl propanoate)
- 27070-61-7(1,1,2,2,3,3-Hexafluoropropane)
- 2248347-38-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate)




